molecular formula C36H43N3O7 B600936 Impureté A du Carvedilol CAS No. 1076199-79-5

Impureté A du Carvedilol

Numéro de catalogue: B600936
Numéro CAS: 1076199-79-5
Poids moléculaire: 629.76
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Carvedilol impurity A is a byproduct formed during the synthesis of carvedilol, a non-selective beta-adrenergic antagonist used primarily in the treatment of hypertension and heart failure. This impurity is one of several that can be present in pharmaceutical formulations of carvedilol and is monitored to ensure the safety and efficacy of the drug.

Applications De Recherche Scientifique

Quality Control and Analytical Method Development

Analytical Techniques : The primary application of carvedilol impurity A lies in its role in the development of analytical methods for quality control. High-Performance Liquid Chromatography (HPLC) is commonly employed to separate and quantify carvedilol and its impurities, including impurity A. The resolution achieved in these methods is typically greater than 1.5, indicating effective separation from the main drug component .

Method Validation : The validation of these analytical methods follows International Council for Harmonization (ICH) guidelines, ensuring that they are precise, accurate, specific, and robust. For instance, recovery studies indicate that the quantification of impurities can achieve recoveries between 80% to 120%, with relative standard deviations (RSD) below 10% .

Stability-Indicating Methods : Stability-indicating methods are crucial for assessing how carvedilol and its impurities behave under various stress conditions (e.g., thermal, hydrolytic). Studies have shown that carvedilol degrades significantly under heat stress, but degradation products are well-resolved from both carvedilol and its impurities . This aspect is vital for ensuring that formulations remain effective throughout their shelf life.

Impurity Profiling in Drug Development

Regulatory Compliance : Regulatory agencies set strict limits on impurities in pharmaceutical products, with specific thresholds for carvedilol impurities being ≤0.2% for individual impurities and ≤0.5% for total impurities. Monitoring impurity levels is essential for compliance with safety standards .

Case Studies : Various studies have highlighted the significance of impurity profiling in drug development. For example, a study demonstrated that using different mobile phases and column types improved the resolution between carvedilol and its impurities significantly, showcasing the importance of method optimization in pharmaceutical analysis .

Research on Pharmacological Effects

Potential Therapeutic Benefits : Research indicates that carvedilol and its impurities may have distinct pharmacological effects. Impurity A, along with other metabolites, has been studied for its potential role in preventing free radical damage in chronic heart failure patients . This suggests that understanding the pharmacodynamics of these impurities could lead to enhanced therapeutic strategies.

Synthesis and Characterization

Synthetic Pathways : The synthesis of carvedilol impurity A involves complex chemical processes that require careful control to minimize unwanted by-products. Studies have characterized various synthetic routes leading to impurity formation, emphasizing the need for rigorous monitoring during production to ensure high purity levels in final formulations .

Data Tables

The following table summarizes key findings related to the analytical methods developed for assessing carvedilol impurity A:

Parameter Details
Analytical Technique High-Performance Liquid Chromatography (HPLC)
Resolution Achieved Greater than 1.5
Recovery Rate (%) 80% - 120%
RSD (%) Less than 10%
Regulatory Limits ≤0.2% for individual impurities; ≤0.5% total impurities
Stability Testing Results Significant degradation under thermal stress; well-resolved peaks

Mécanisme D'action

Target of Action

Carvedilol impurity A, also known as 1-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]-[2-(2-methoxyphenoxy)ethyl]amino]-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol, primarily targets β1, β2, and α1-adrenoceptors . These receptors play a crucial role in the cardiovascular system, with β1 and β2-adrenoceptors primarily found in the heart and α1-adrenoceptors in the vasculature .

Mode of Action

Carvedilol impurity A acts as an adrenergic antagonist , blocking the β1, β2, and α1-adrenoceptors . The S(-) enantiomer of carvedilol has a higher affinity for the cardiac β1 and β2-adrenoceptors, while the R(+) enantiomer primarily blocks α1-adrenoceptors . This dual action leads to a reduction in cardiac work and peripheral vasodilation .

Biochemical Pathways

Carvedilol impurity A affects the adrenergic signaling pathway. By blocking β-adrenoceptors, it inhibits the conversion of ATP to cAMP, reducing the activation of protein kinase A (PKA). This results in decreased heart rate and contractility . By blocking α1-adrenoceptors, it inhibits the IP3/DAG pathway, leading to vasodilation .

Result of Action

The molecular and cellular effects of Carvedilol impurity A’s action include reduced heart rate, decreased cardiac contractility, and peripheral vasodilation . These effects contribute to its therapeutic benefits in managing conditions like hypertension and heart failure .

Action Environment

The action, efficacy, and stability of Carvedilol impurity A can be influenced by various environmental factors. For instance, factors affecting its solubility and bioavailability, such as pH and presence of food, can impact its absorption and hence, its therapeutic effect . Additionally, genetic polymorphisms in metabolic enzymes like CYP2D6 can influence its metabolism and consequently, its efficacy and safety .

Analyse Biochimique

Biochemical Properties

Carvedilol impurity A, like Carvedilol, may interact with various enzymes and proteins. It is metabolized via aromatic ring and side-chain hydroxyl group oxidative Phase I reactions, mediated mainly by CYP2D6 and to a lesser extent, CYP2C9 . These interactions are followed by Phase II conjugating reactions such as glucuronidation and sulfation .

Cellular Effects

It is known that Carvedilol influences cell function by blocking adrenergic receptors, which can impact cell signaling pathways, gene expression, and cellular metabolism . It is plausible that Carvedilol impurity A may have similar effects.

Molecular Mechanism

Carvedilol’s mechanism involves blocking β1-adrenoceptors and arrestin-biased signalling via β2-adrenoceptors . It is possible that Carvedilol impurity A may have similar interactions at the molecular level.

Temporal Effects in Laboratory Settings

Carvedilol and its impurities have been separated and quantified using high-performance liquid chromatography, indicating its stability for analysis .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of Carvedilol impurity A in animal models. Studies on Carvedilol have shown that it significantly decreases heart rate and left ventricular dP/dt (max) at all dose levels consistent with β-adrenoceptor blockade .

Metabolic Pathways

Carvedilol impurity A is likely involved in similar metabolic pathways as Carvedilol. Carvedilol is metabolized via aromatic ring and side-chain hydroxyl group oxidative Phase I reactions, mediated mainly by CYP2D6 and to a lesser extent, CYP2C9 . These are followed by Phase II conjugating reactions (glucuronidation, hydrophilic for renal; sulfation, lipophilic for hepatic/biliary tract elimination) .

Transport and Distribution

Carvedilol, being a lipophilic drug, undergoes mainly biliary elimination by the liver . It is plausible that Carvedilol impurity A may have similar transport and distribution characteristics.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Carvedilol impurity A can be synthesized through various synthetic routes. One common method involves the reaction of carvedilol with specific reagents under controlled conditions. For instance, the synthesis may involve the use of solvents like acetonitrile and water, with the pH adjusted using formic acid . The reaction is typically carried out at a controlled temperature and monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the product .

Industrial Production Methods: In industrial settings, the production of carvedilol impurity A is closely monitored to minimize its presence in the final pharmaceutical product. The use of advanced chromatographic techniques, such as reversed-phase high-performance liquid chromatography (RP-HPLC), allows for the efficient separation and quantification of impurities . This ensures that the levels of impurity A remain within acceptable limits as defined by regulatory authorities.

Analyse Des Réactions Chimiques

Types of Reactions: Carvedilol impurity A can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are typically optimized to achieve high yields and purity of the desired products.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of carvedilol impurity A may result in the formation of hydroxylated derivatives, while reduction may yield dehydroxylated products.

Comparaison Avec Des Composés Similaires

  • Carvedilol impurity B
  • Carvedilol impurity C
  • Carvedilol impurity D
  • Carvedilol impurity E

Comparison: Carvedilol impurity A is unique in its chemical structure and formation pathway compared to other impurities. While all these impurities are byproducts of the carvedilol synthesis process, they differ in their chemical properties and potential impact on the drug’s safety and efficacy. For instance, impurity C is known to have a different retention time and chemical behavior in chromatographic analyses compared to impurity A .

By understanding the unique characteristics of carvedilol impurity A and its comparison with similar compounds, researchers and pharmaceutical manufacturers can better control and minimize its presence in the final product, ensuring the highest standards of drug safety and efficacy.

Activité Biologique

Carvedilol is a non-selective beta-adrenergic antagonist that is primarily used in the treatment of heart failure and hypertension. The compound is known for its antioxidant properties and ability to improve cardiovascular outcomes. However, during its synthesis, various impurities can arise, one of which is Carvedilol Impurity A. Understanding the biological activity of this impurity is crucial for ensuring the safety and efficacy of carvedilol-containing formulations.

Chemical Characteristics

Carvedilol Impurity A is identified as a byproduct in the synthesis of carvedilol, specifically linked to the reaction pathways involving intermediates such as 4-(2,3-epoxypropoxy) carbazole and 2-(2-methoxyphenoxy) ethylamine. The molecular formula and weight have been characterized through spectral analysis techniques, including NMR and IR spectroscopy.

PropertyValue
Molecular FormulaC27H22N2O3
Molecular Weight422.48 g/mol
AppearanceOff-white crystalline powder
IR SpectraCharacteristic peaks at 2932, 3065 (C-H), 1604 (C-C aromatic)

Carvedilol Impurity A exhibits biological activity through its interaction with adrenergic receptors, similar to carvedilol itself. It acts as an antagonist at both beta-1 and beta-2 adrenergic receptors and has some affinity for alpha-1 adrenergic receptors. This dual action contributes to its potential vasodilatory effects and antioxidant activity.

Pharmacological Effects

Research indicates that carvedilol and its impurities can prevent oxidative stress in cardiac tissues by scavenging free radicals, thereby protecting against myocardial damage. Studies have shown that carvedilol significantly reduces serum levels of inflammatory markers, which could also apply to its impurities.

Case Studies

  • Cardiovascular Protection : In a study involving patients with chronic heart failure, carvedilol was shown to improve left ventricular function and reduce mortality rates. While specific data on Impurity A is limited, it is hypothesized that it may contribute similarly due to its structural similarity to carvedilol .
  • Antioxidant Activity : A comparative analysis demonstrated that carvedilol and its impurities have significant antioxidant properties, with Impurity A showing comparable effects in reducing oxidative stress markers in vitro .

Analytical Methods for Detection

To ensure the quality of pharmaceutical formulations containing carvedilol, various analytical methods have been developed for detecting impurities:

  • HPLC Method : A gradient stability indicating reverse-phase HPLC method has been validated for the quantitative determination of carvedilol and its impurities, achieving a resolution greater than 1.5 between carvedilol and its impurities .
MethodDetails
Column TypeInertsil ODS 3V
Mobile PhaseWater: Acetonitrile: Trifluoroacetic acid (80:20:0.1)
Flow Rate1.0 mL/min
Detection Wavelength240 nm

Propriétés

IUPAC Name

1-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]-[2-(2-methoxyphenoxy)ethyl]amino]-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H43N3O7/c1-42-31-13-5-7-15-33(31)44-20-18-37-22-26(40)23-39(19-21-45-34-16-8-6-14-32(34)43-2)24-27(41)25-46-35-17-9-12-30-36(35)28-10-3-4-11-29(28)38-30/h3-17,26-27,37-38,40-41H,18-25H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGTOXYJJIRJNNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCNCC(CN(CCOC2=CC=CC=C2OC)CC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H43N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20661859
Record name 1-[(9H-Carbazol-4-yl)oxy]-3-{(2-hydroxy-3-{[2-(2-methoxyphenoxy)ethyl]amino}propyl)[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

629.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076199-79-5
Record name 1-[(9H-Carbazol-4-yl)oxy]-3-{(2-hydroxy-3-{[2-(2-methoxyphenoxy)ethyl]amino}propyl)[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.